molecular formula C18H18N2O2 B279845 N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide

N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide

Cat. No.: B279845
M. Wt: 294.3 g/mol
InChI Key: JMYRMQNESFWDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Furyl Group: The 2-furyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Carboxamide: The carboxamide group is formed by reacting the quinoline derivative with a suitable amine, such as sec-butylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide: Unique due to its specific substitution pattern and functional groups.

    Other Quinolinecarboxamides: Compounds with different substituents on the quinoline ring or carboxamide group.

Uniqueness

This compound is unique due to its specific combination of a sec-butyl group, a furyl group, and a quinolinecarboxamide core. This unique structure may confer distinct biological activities and chemical properties compared to other quinolinecarboxamides.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-3-12(2)19-18(21)14-11-16(17-9-6-10-22-17)20-15-8-5-4-7-13(14)15/h4-12H,3H2,1-2H3,(H,19,21)

InChI Key

JMYRMQNESFWDKV-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3

Canonical SMILES

CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

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